molecular formula C21H20N4O4 B5548365 3-{[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2(1H)-quinoxalinone

3-{[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2(1H)-quinoxalinone

Cat. No. B5548365
M. Wt: 392.4 g/mol
InChI Key: DBDABDLONVIUCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoxalinone derivatives, including those similar to the specified compound, are synthesized through various chemical routes, often involving the formation of the quinoxalinone core followed by substitutions at specific positions. The synthesis of related compounds often employs strategies such as condensation reactions, the introduction of piperazinyl moieties, and modifications to phenyl groups to achieve the desired chemical structure (Banno et al., 1988).

Molecular Structure Analysis

The molecular structure of quinoxalinone derivatives is characterized by the presence of a quinoxalinone core, often with various substituents that influence the molecule's properties and reactivity. For instance, studies have detailed the crystal structure of similar compounds, noting features like the chair conformation of piperazine rings and dihedral angles between the quinoline and phenyl groups, which play a crucial role in the compound's overall geometry and potential intermolecular interactions (Anthal et al., 2018).

Chemical Reactions and Properties

Quinoxalinone derivatives participate in a variety of chemical reactions, influenced by their functional groups and electronic structure. Their reactivity can be tailored through substitutions on the quinoxalinone ring or the piperazine and phenyl components, enabling the synthesis of compounds with desired biological activities. These modifications can significantly affect their binding to biological targets, demonstrating their versatility in chemical synthesis and drug design (Kikuchi et al., 1995).

Physical Properties Analysis

The physical properties of quinoxalinone derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in medicinal chemistry. These properties are determined by the molecular structure, with specific substituents affecting the compound's overall physical characteristics. Studies often explore these aspects through crystallography and spectroscopy, providing insights into the compound's behavior in different environments (Sharma et al., 2017).

Chemical Properties Analysis

The chemical properties of quinoxalinone derivatives, including their reactivity, stability, and interactions with biological molecules, are influenced by their chemical structure. These properties are pivotal in determining the compound's potential as a pharmacological agent or in other applications. The nature and position of substituents on the quinoxalinone core can alter its electron distribution, impacting its reactivity and interactions with targets (Zhao et al., 2000).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research in chemical synthesis and structural analysis of quinolone and related compounds offers insights into their potential applications. For instance, studies on compounds like tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate provide detailed structural information, highlighting the conformational aspects of such molecules, which is crucial for understanding their chemical behavior and potential interactions in biological systems (Anthal et al., 2018).

Antimicrobial Studies

The antimicrobial properties of quinolone derivatives have been extensively studied, indicating their potential as therapeutic agents. A notable example includes the synthesis of amide derivatives of quinolone, which exhibited significant antimicrobial activity against various strains of bacteria and fungi, suggesting their utility in developing new antimicrobial agents (Patel, Patel, & Chauhan, 2007).

Antidepressant Drug Development

The development of novel antidepressant drugs also utilizes quinolone derivatives. Research on compounds such as 3,4-dihydro-2(1H)-quinolinone derivatives has demonstrated their potential in exhibiting central nervous system-stimulating activity, offering a new avenue for antidepressant drug development (Oshiro et al., 2000).

Hypoxic-Cytotoxic Agents

Quinoxaline derivatives have been synthesized and evaluated for their hypoxic-cytotoxic activities, showing promise as therapeutic agents in hypoxic conditions, such as those found in tumor microenvironments. This research underscores the potential of these compounds in cancer therapy (Ortega et al., 2000).

Anticancer Agents

The exploration of N-methyl-4-(4-methoxyanilino)quinazolines and their derivatives has led to the identification of potent apoptosis inducers, highlighting the quinazoline ring's structural significance in enhancing anticancer activity. This line of research is vital for developing new anticancer agents (Sirisoma et al., 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many quinoxalinone derivatives have been studied for their potential biological activities, including antiviral, anti-inflammatory, and anticancer activities .

properties

IUPAC Name

3-[4-(3-methoxyphenyl)-2-methyl-5-oxopiperazine-1-carbonyl]-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-13-11-25(14-6-5-7-15(10-14)29-2)18(26)12-24(13)21(28)19-20(27)23-17-9-4-3-8-16(17)22-19/h3-10,13H,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDABDLONVIUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)C2=NC3=CC=CC=C3NC2=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2(1H)-quinoxalinone

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